Benzacine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPKUNNPRRSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71-79-4 (hydrochloride) | |
| Record name | Benzacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40242508 | |
| Record name | Benzacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
968-46-7 | |
| Record name | 2-(Dimethylamino)ethyl α-hydroxy-α-phenylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethyl phenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEANOL BENZILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953Y1ZS49K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of the Benzocaine Scaffold
Established Synthetic Pathways for Benzocaine (B179285)
The synthesis of benzocaine primarily revolves around the formation of an ester linkage and the presence of an amino group on the benzene (B151609) ring. Several well-established routes exist, often differing in their starting materials and the sequence of functional group transformations.
Multi-step Synthetic Approaches from Diverse Precursors
Multi-step syntheses of benzocaine typically involve precursors such as p-nitrobenzoic acid or p-toluidine, which undergo a series of reactions to yield the final product.
One common multi-step approach begins with p-nitrobenzoic acid. This pathway involves two main steps:
Esterification of p-nitrobenzoic acid : p-Nitrobenzoic acid is esterified with ethanol (B145695), often in the presence of a strong acid catalyst like concentrated sulfuric acid, to produce ethyl p-nitrobenzoate. This reaction can be carried out under reflux conditions, and the product can be isolated by filtration after cooling and washing.
Reduction of the nitro group : The nitro group in ethyl p-nitrobenzoate is then reduced to an amino group. A classic method for this reduction involves using hydrogen generated in situ from the reaction of iron filings with dilute acids. Alternatively, catalytic hydrogenation with noble metal catalysts (e.g., platinum oxide catalyst) can be employed, yielding benzocaine with high purity and yield.
Another multi-step synthesis starts from p-toluidine. This route is more elaborate and involves protecting the amine group, oxidizing the methyl group, deprotecting the amine, and then esterifying the carboxylic acid. The steps include:
Acetylation of p-toluidine : p-Toluidine is acetylated to form p-acetotoluidide, which serves to protect the amine group from oxidation.
Oxidation of the methyl group : The methyl group of p-acetotoluidide is oxidized to a carboxylic acid, yielding p-acetamidobenzoic acid.
Hydrolysis : The acetyl protecting group is removed by hydrolysis to regenerate the amine, resulting in p-aminobenzoic acid.
Esterification : Finally, p-aminobenzoic acid is esterified with ethanol to produce benzocaine.
A simplified two-step process can also start from p-nitrobenzoic acid, where the first step is the reduction of p-nitrobenzoic acid to p-aminobenzoic acid using tin and hydrochloric acid, followed by Fischer esterification.
Fischer Esterification Methods for Benzocaine Synthesis
Fischer esterification is a cornerstone method for synthesizing benzocaine, directly converting p-aminobenzoic acid (PABA) into ethyl p-aminobenzoate. This reaction is an acid-catalyzed nucleophilic acyl substitution.
The general procedure involves reacting p-aminobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions for several hours to achieve a good yield.
The mechanism of Fischer esterification involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, making it more susceptible to nucleophilic attack by the oxygen of the alcohol (ethanol). After proton transfer, a molecule of water is eliminated, leading to the formation of the ester. Since the reaction is an equilibrium process, using an excess of ethanol helps shift the equilibrium towards product formation, in accordance with Le Chatelier's principle. The use of absolute ethanol is crucial as the presence of water can reduce the yield by shifting the equilibrium back towards the reactants.
After reflux, the reaction mixture is typically cooled, and the product is isolated. This often involves pouring the mixture into ice water, followed by neutralization with a base like sodium carbonate (Na₂CO₃) solution to precipitate the free base form of benzocaine, which is insoluble in water. The precipitated product is then collected by filtration and can be recrystallized (e.g., from an ethanol-water mixture) for purification.
The yield of benzocaine from Fischer esterification can be high, with reported yields of 93.3% in some cases.
Table 1: Key Reactants and Conditions for Fischer Esterification of Benzocaine
| Reactant/Catalyst | Role | Typical Quantity (Example) | Conditions |
| p-Aminobenzoic Acid | Starting material | 1.0 - 4.0 g | Reflux |
| Ethanol (absolute) | Reactant & Solvent | 10 - 27 mL | Reflux |
| Concentrated H₂SO₄ or HCl | Acid Catalyst | 1.0 - 5.0 mL | Reflux |
| Sodium Carbonate (aq) | Neutralizing agent | To pH ~8 | Post-reaction workup |
Advancements in Green Chemistry for Benzocaine Production
Green chemistry principles are increasingly applied to the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability. For benzocaine production, this involves exploring alternative solvents and reaction techniques.
Utilization of Sustainable Natural Deep Eutectic Solvents (NADES)
Natural Deep Eutectic Solvents (NADES) have emerged as promising environmentally friendly alternatives to traditional organic solvents in chemical synthesis. NADES are composed of naturally occurring compounds that form eutectic mixtures with unique properties. These properties include low toxicity, biodegradability, ease of preparation, low vapor pressure, and high thermal stability, making them sustainable and eco-friendly reaction media.
In the context of benzocaine and its analogs, NADES have been employed in esterification reactions. For instance, the synthesis of benzocaine analogues through esterification has been reported using NADES, specifically urea-choline chloride, as both the reaction medium and a catalyst. Urea choline (B1196258) chloride acts as an efficient catalyst by promoting the formation of an intermediate acyl chloride, which then reacts with alcohol to yield the desired ester product. The use of NADES in these reactions allows for milder conditions, reducing energy consumption and environmental impact compared to traditional methods that often involve hazardous organic solvents.
Mechanochemical Solvent-Assisted Grinding Techniques
Mechanochemistry, particularly solvent-assisted grinding, is gaining popularity as a green and sustainable alternative to conventional solution-based processes. This technique involves using mechanical force (e.g., grinding in a mortar and pestle or ball milling) to induce chemical reactions, often with minimal or no solvent.
For benzocaine, mechanochemical solvent-assisted grinding has been utilized to prepare benzocaine-based co-crystals. This method is particularly relevant for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as water solubility, by forming crystalline solids where the API and a co-former are combined. For example, benzocaine cocrystals have been generated by grinding benzocaine with p-nitrobenzoic acid in a mortar and pestle, with dropwise addition of ethanol. This process facilitates the formation of hydrogen bonds between benzocaine and the co-former.
Mechanochemical methods are advantageous due to their solvent-free or reduced-solvent nature, lower energy consumption, and less waste production. Techniques like ball milling, micro milling, and cryogenic grinding have also been used to obtain different polymorphic forms of benzocaine, which can influence its solubility and permeability.
Derivatization Strategies for Benzocaine Analogs
Derivatization strategies for benzocaine analogs primarily leverage the functional groups present in the benzocaine scaffold: the amino group and the ester group. These modifications aim to alter physicochemical properties or introduce new functionalities.
One common derivatization involves reactions of the primary amino group. Benzocaine, being an ethyl p-aminobenzoate, can undergo diazotization reactions where the amino group reacts with nitrous acid (HNO₂) to form a diazonium salt. These diazonium salts are highly reactive intermediates that can then be used in various coupling reactions, such as azo coupling, to form azo compounds. For example, the diazonium ions derived from p-aminothiophenol can electrophilically attack the ortho position of benzocaine's phenyl amino group to form an azo compound.
Another strategy involves the formation of Schiff bases. Benzocaine can react with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) to form imine products via solvent-free Schiff base formation, often achieved through mechanochemical synthesis (ball milling). This is a green chemistry application for generating new benzocaine-based derivatives.
Furthermore, the ester group can be modified. While the core benzocaine structure is an ethyl ester, transesterification or hydrolysis reactions could potentially be used to swap the alcohol moiety, leading to different ester analogs. The reactivity of ethyl p-aminobenzoate with strong acids like HCl typically results in salt formation, while with strong bases like NaOH, it can lead to hydrolysis, producing p-aminobenzoic acid and ethanol.
Derivatization with benzoyl chloride (BzCl) is a technique used to improve the analysis of small molecules, including potentially benzocaine and its derivatives, in biological samples by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Benzoylation, which requires a basic pH (e.g., using sodium carbonate), introduces benzoyl groups that increase the hydrophobicity of polar analytes, enhancing their retention in reversed-phase LC and improving ionization efficiency for mass spectrometry detection.
Table 2: Examples of Benzocaine Derivatization Strategies
| Functional Group Targeted | Reaction Type | Example Reagents/Conditions | Resulting Analog Type | Reference |
| Amino group | Diazotization & Azo Coupling | Nitrous acid (HNO₂), p-aminothiophenol | Azo compounds | |
| Amino group | Schiff Base Formation | Aldehydes (e.g., 4-(dimethylamino)benzaldehyde) | Imines (Schiff bases) | |
| Amino group | Benzoylation | Benzoyl chloride (BzCl), basic pH | Benzamide derivatives | |
| Ester group | Hydrolysis (with base) | NaOH | p-Aminobenzoic acid |
Electrophilic and Nucleophilic Reaction Pathways
Benzocaine's chemical reactivity is largely governed by the presence of its aromatic amine and ester groups, enabling both electrophilic and nucleophilic reaction pathways. A common synthetic route to benzocaine involves the Fischer esterification of p-nitrobenzoic acid with ethanol, catalyzed by sulfuric acid, to yield ethyl p-nitrobenzoate. This reaction proceeds via a nucleophilic attack by ethanol on the electrophilic carbonyl carbon of the carboxylic acid, followed by dehydration to form the ester. Subsequently, the nitro group of ethyl p-nitrobenzoate is reduced to an amine, yielding benzocaine.
The amino group on the benzocaine scaffold is a site for electrophilic aromatic substitution reactions. For instance, diazonium ions, acting as electrophilic agents, can directly attack the ortho position of the phenyl amino group of benzocaine through an electrophilic substitution reaction, leading to azo coupling products. fishersci.se Such electrophilic and nucleophilic reactions are fundamental procedures for constructing a diverse library of benzocaine derivatives.
Synthesis and Characterization of Benzocaine Glycodrugs
The synthesis of glycodrugs incorporating the benzocaine moiety represents an area of interest, aiming to modify transport properties or interactions with biological targets. Novel benzocaine glycodrugs, specifically 6-N-galactosyl derivatives of p-aminobenzoate, have been synthesized using a two-step methodology. nih.govfishersci.ficenmed.com
The synthetic route involves the oxidation of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose to produce the corresponding galactosyl aldehyde. nih.govfishersci.fi This aldehyde then reacts with arylamines, such as benzocaine, in dichloromethane (B109758) to form Schiff bases. nih.govfishersci.fi The imine functional group formed in the Schiff base is subsequently reduced using sodium borohydride (B1222165) (NaBH4) in isopropanol. nih.govfishersci.fi The resulting galactosyl derivatives of benzocaine are then characterized, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their structural identity. nih.govfishersci.fi
Preparation of Hybrid Molecules Incorporating Benzocaine Moieties (e.g., Quinone-Benzocaine)
The molecular hybridization strategy is a powerful approach to design novel molecules with enhanced biological activities by combining two or more pharmacophores. wikidata.orgnih.gov This strategy has been successfully applied to prepare hybrid molecules incorporating benzocaine moieties, such as quinone-benzocaine analogues. wikidata.orgnih.govchemspider.com
The synthesis of 2,3-dimethylquinone-benzocaine hybrid molecules, acting as Plastoquinone (B1678516) analogues, typically commences from commercially available dimethylhydroquinone. wikidata.orgnih.gov The non-halogenated quinone-benzocaine analogues are prepared by reacting dimethylhydroquinone with a corresponding substituted amine in the presence of an oxidizing agent, such as sodium periodate (B1199274) (NaIO3). nih.gov This methodology has also been extended to synthesize halogenated analogues, including brominated and chlorinated quinone-benzocaine derivatives. wikidata.org These hybrid molecules have been investigated for their potential biological activities. wikidata.orgchemspider.com
Advanced Analytical Techniques in Benzocaine Research
The comprehensive characterization of benzocaine and its derivatives relies on a suite of advanced analytical techniques that provide insights into their structure, purity, and physicochemical properties.
Spectroscopic Characterization Methods (NMR, FTIR, UV-Vis, Emission Spectroscopy)
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of benzocaine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed for the structural characterization of benzocaine and its synthetic derivatives, including glycodrugs. nih.govfishersci.fifishersci.fi NMR provides detailed information about the chemical environment of individual atoms within the molecule, confirming the success of synthetic transformations.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is widely used for the identification of functional groups and the characterization of different polymorphic forms of benzocaine. chem960.comthegoodscentscompany.com Characteristic vibrational bands in the FTIR spectrum of benzocaine include symmetric and asymmetric N-H stretching vibrations (around 3218, 3347, and 3427 cm⁻¹), a C=O stretch from the ester group (typically 1750-1735 cm⁻¹), and C-O stretching vibrations (1050-1150 cm⁻¹). The technique, often coupled with density functional theory (DFT) calculations, helps in assigning vibrational modes and distinguishing between polymorphic forms (I, II, and III). chem960.comthegoodscentscompany.com
Table 1: Characteristic FTIR Bands of Benzocaine
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type | Reference |
|---|---|---|---|
| N-H | 3218, 3347, 3427 | Stretching | |
| C=O (Ester) | 1750-1735 | Stretching | |
| C-O (Ester) | 1050-1150 | Stretching |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized for both qualitative and quantitative analysis of benzocaine. It can confirm the presence of chromophores and monitor chemical reactions. For instance, the benzocaine-derived azo solution resulting from an azo coupling reaction exhibits absorption peaks in the 400-550 nm range, while the diazonium ions have a peak at 347 nm. fishersci.se Benzocaine Schiff bases can show maximum absorption wavelengths (λmax) around 280 nm. UV-Vis measurements are also used to identify wavelength maxima and assess adherence to Beer-Lambert's law for quantitative estimations.
Emission Spectroscopy: While specific intrinsic emission properties of benzocaine are not extensively detailed, emission spectroscopy is applied in the study of benzocaine derivatives. For example, benzocaine-tagged derivatives, such as EDOTHCAB, have shown distinct emission behaviors in microheterogeneous systems, indicating the utility of this technique in exploring the photophysical properties of modified benzocaine scaffolds. chemspider.com
Chromatographic Analysis Techniques (HPLC, GC)
Chromatographic techniques are essential for the separation, identification, and quantification of benzocaine in various matrices, as well as for assessing its purity and the presence of related substances.
High-Performance Liquid Chromatography (HPLC): HPLC is a predominant and effective separation technique for the analysis of benzocaine in pharmaceutical formulations, cosmetics, and complex biological tissues. fishersci.se HPLC with UV detection is commonly employed, and mobile phases often consist of mixtures like formic acid aqueous solution and acetonitrile. HPLC methods have been developed and validated for the determination of benzocaine, including its presence in throat lozenges. Furthermore, chromatographic determinations are used to establish differences in solubility and dissolution profiles among various polymorphic forms of benzocaine. chem960.comthegoodscentscompany.com
Gas Chromatography (GC): While HPLC is more frequently cited for benzocaine, GC is also a valuable chromatographic method, particularly for volatile or thermally stable compounds. Although direct detailed applications for benzocaine itself are less prominent in the provided results, GC is mentioned alongside HPLC for the analysis of other components in pharmaceutical preparations, suggesting its potential applicability in multi-component analysis where benzocaine might be present.
X-ray Diffraction and Co-crystal Structure Analysis (P-XRD)
X-ray diffraction techniques, particularly Powder X-ray Diffraction (PXRD), are fundamental for understanding the solid-state properties of benzocaine, including its polymorphism and co-crystal formation.
Powder X-ray Diffraction (PXRD): PXRD is considered a fingerprint technique for assessing solid forms of benzocaine. It is extensively used to identify and confirm the different polymorphic forms of benzocaine (forms I, II, and III). chem960.comthegoodscentscompany.com The diffractograms collected provide unique patterns of intense diffraction peaks that demonstrate the crystalline nature of the sample. chem960.com PXRD analysis, often supported by FTIR spectroscopy and DFT calculations, confirms the identification of these polymorphic forms, which can be obtained through techniques like ball milling, micro milling, and cryogenic grinding. chem960.comthegoodscentscompany.com
Co-crystal Structure Analysis: PXRD plays a crucial role in confirming the formation of benzocaine co-crystals. The PXRD pattern of a co-crystal will differ significantly from that of the pure drug and its co-former, exhibiting new diffraction peaks that indicate the development of a new crystalline phase. This technique is vital in pharmaceutical research for improving drug physicochemical properties like solubility through co-crystallization. For instance, benzocaine base (form I) has been identified as monoclinic with a space group P2₁/c (No. 14).
Table 2: Benzocaine Polymorphic Forms and Preparation Methods
| Polymorphic Form | Preparation Method(s) | Identification Technique(s) | Reference |
|---|---|---|---|
| Form I | Ball milling (from Form III), Recrystallization | PXRD, FT-IR | chem960.comthegoodscentscompany.com |
| Form II | Micro milling (from Form III) | PXRD, FT-IR | chem960.comthegoodscentscompany.com |
Pharmacological Investigations into Benzocaine S Mechanism of Action
Molecular Mechanisms of Action on Excitable Membranes
The anesthetic properties of Benzocaine (B179285) stem from its ability to interfere with nerve impulse transmission, a process fundamentally dependent on the controlled movement of ions across neuronal membranes.
Characterization of Voltage-Gated Sodium Channel Inhibition
Benzocaine functions by diffusing into nerve cells, where it specifically binds to voltage-gated sodium channels. drugbank.comnih.govijpsjournal.comchemicalbook.comtruemeds.inconicet.gov.ar This binding action prevents the channels from opening, thereby blocking the crucial influx of sodium ions into the cell. drugbank.comnih.govijpsjournal.comchemicalbook.comtruemeds.in The compound stabilizes the neuronal membrane, primarily in its inactive conformation, thus inhibiting the conformational changes necessary for channel activation and subsequent generation of action potentials. ijpsjournal.comchemicalbook.comtruemeds.inpediatriconcall.com
Research into the specific binding sites of Benzocaine on voltage-gated sodium channels has utilized bacterial sodium channels, such as NavAb, as models. These studies indicate that Benzocaine exhibits high-affinity binding to specific residues, such as F203 in NavAb, which serves as a surrogate for the FS6 site conserved in helix S6 of Domain IV of mammalian sodium channels. pnas.org Additionally, lower-affinity binding sites have been identified that may contribute to stabilizing different channel states. pnas.org Benzocaine, being a neutral molecule under physiological conditions, can access these binding sites via two primary pathways: through lateral fenestrations that connect to the membrane lipid phase, or directly from the aqueous solution through the intracellular activation gate, even when the gate is in a closed state. pnas.orgnih.govrsc.orgnih.gov Its interaction with the alpha subunit of the voltage-gated sodium channel is key to its inhibitory effect. ijpsjournal.comupguys.com
Studies on Neuronal Membrane Permeability and Depolarization Inhibition
The inhibition of sodium channel function by Benzocaine directly impacts neuronal membrane permeability. Benzocaine reversibly stabilizes the neuronal membrane, leading to a decrease in its permeability to sodium ions. nih.govchemicalbook.comtruemeds.inconicet.gov.arpediatriconcall.com This reduction in sodium ion permeability is critical as it prevents the depolarization of the neuronal membrane, which is the initial step in the generation of a nerve impulse. drugbank.comnih.govijpsjournal.comchemicalbook.comtruemeds.inconicet.gov.arpediatriconcall.comupguys.com By inhibiting depolarization, Benzocaine effectively blocks the initiation and conduction of nerve impulses along sensory nerve fibers, thereby stopping the propagation of action potentials. drugbank.comnih.govijpsjournal.comchemicalbook.comtruemeds.inconicet.gov.arpediatriconcall.comwikipedia.org
Pharmacodynamic and Metabolic Pathways Research
Beyond its direct action on sodium channels, the pharmacological profile of Benzocaine is also defined by its metabolic fate within the body.
Ester Hydrolysis Studies and Kinetic Analysis
Benzocaine, being an ester, primarily undergoes metabolism through ester hydrolysis. drugbank.comnih.govchemicalbook.comidrblab.net This process is largely catalyzed by esterase enzymes found in plasma, particularly pseudocholinesterases, and also by liver esterases. nih.govzeyco.comnih.gov The principal metabolite formed from this hydrolysis is 4-aminobenzoic acid (PABA). drugbank.comnih.govchemicalbook.comrsc.orgnih.gov
In vitro studies investigating the percutaneous absorption and metabolism of Benzocaine in hairless guinea pig skin have shown rapid absorption and significant metabolism (approximately 80%) via acetyltransferase at lower doses. However, as the applied dose increased, the extent of N-acetylation decreased, suggesting a saturation of the acetyltransferase system. nih.gov Kinetic analyses have estimated the alkaline hydrolysis rate constant for Benzocaine. For instance, a base-catalyzed second-order hydrolysis rate constant of 2.4 x 10⁻⁹ L/mole-sec has been estimated, corresponding to half-lives of 91 years at pH 7 and 9 years at pH 8. nih.gov The kinetics of hydrolysis can be influenced by various factors, including the concentrations of cationic surfactants like CTAB, sodium hydroxide, and other added salts, with inhibition observed under specific conditions. jst.go.jp
Acetylation Pathway Investigations
In addition to ester hydrolysis, Benzocaine and its metabolites can undergo acetylation. Benzocaine itself can be acetylated to form acetylbenzocaine. drugbank.comnih.govchemicalbook.comidrblab.netnih.gov This acetylation pathway is considered a major metabolic route and can occur in the liver, often mediated by esterases. nih.gov Furthermore, 4-aminobenzoic acid (PABA), the primary product of Benzocaine's ester hydrolysis, can also be acetylated to yield 4-acetaminobenzoic acid. drugbank.comnih.govchemicalbook.comnih.gov Studies in rainbow trout have identified both N-acetylated benzocaine and N-acetylated para-aminobenzoic acid as significant metabolites. nih.govnih.gov
N-Hydroxylation Metabolite Identification and Characterization (e.g., Benzocaine Hydroxylamine)
Another critical metabolic pathway for Benzocaine is N-hydroxylation, which leads to the formation of Benzocaine hydroxylamine (B1172632) (also referred to as benzocaine hydroxide). drugbank.comnih.govchemicalbook.comidrblab.net This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Specific CYP isoforms involved in the extensive metabolism of Benzocaine include CYP1A2, with CYP2B6, CYP2C19, CYP2D6, and CYP2E1 also demonstrating activity. nih.gov Benzocaine hydroxylamine is characterized as a potent methemoglobin-forming compound.
Data Tables
Table 1: Benzocaine Metabolic Pathways and Key Products
| Pathway | Enzymes Involved (Examples) | Primary Products |
| Ester Hydrolysis | Plasma pseudocholinesterases, Liver esterases | 4-aminobenzoic acid (PABA) |
| Acetylation | N-acetyltransferases, Esterases | Acetylbenzocaine, 4-acetaminobenzoic acid (from PABA) |
| N-Hydroxylation | Cytochrome P450 enzymes (e.g., CYP1A2) | Benzocaine Hydroxylamine |
Table 2: Cytochrome P450 Enzymes in Benzocaine Metabolism
| Cytochrome P450 Isoform | Role in Benzocaine Metabolism |
| CYP1A2 | Extensively metabolizes Benzocaine nih.gov |
| CYP2B6 | Shows activity nih.gov |
| CYP2C19 | Shows activity nih.gov |
| CYP2D6 | Shows activity nih.gov |
| CYP2E1 | Shows activity nih.gov |
Receptor Binding and Ligand Interaction Studies
Benzocaine, a neutral and uncharged local anesthetic, primarily exerts its pharmacological effects by interacting with voltage-gated sodium (Nav) channels. Its uncharged nature allows it to readily diffuse across neuronal membranes into nerve cells. Once inside, Benzocaine binds to these sodium channels, preventing their opening and thereby blocking the influx of sodium ions, which is crucial for nerve impulse conduction drugbank.comnih.govmims.com. This action ultimately inhibits the generation and propagation of action potentials, leading to local anesthesia drugbank.com.
Detailed research, including molecular dynamics simulations and electrophysiological studies, has elucidated the specific binding sites and interaction mechanisms of Benzocaine within Nav channels. Studies on bacterial voltage-gated sodium channels, such as NavAb and NaChBac, serve as valuable models for understanding drug interactions with eukaryotic channels tandfonline.complos.orgpnas.orgnih.gov.
Binding Sites and Interactions: Benzocaine has been found to bind within the central pore of Nav channels plos.orgnih.gov. Specifically, two primary binding sites have been identified in bacterial NavAb channels: one located just above the activation gate and another at the entrance to the lateral lipid-filled fenestrations tandfonline.complos.orgpnas.orgnih.gov. Research indicates that binding to the activation gate is slightly more favorable than binding to the fenestration site plos.orgnih.gov. High-affinity binding of Benzocaine to the F203 residue in NavAb, which acts as a surrogate for the conserved FS6 residue in Domain IV of mammalian sodium channels, directly contributes to pore blockade pnas.org. Additionally, lower-affinity sites have been suggested to stabilize different states of the channel pnas.org. The binding of Benzocaine within the pore is predominantly driven by non-specific, hydrophobic interactions with residues important for block in eukaryotic channels plos.orgnih.gov.
Benzocaine can access its binding sites within the channel through two main pathways: via lateral fenestrations that connect to the membrane lipid phase (a hydrophobic route) or directly from the aqueous solution through the intracellular activation gate, even when it is in a closed state pnas.orgnih.gov.
Dissociation Constants and Binding Affinities: Quantitative studies have provided insights into the affinity of Benzocaine for its target receptors. Dissociation constants for Benzocaine in closed eukaryotic sodium channels typically range from 0.3 to 1.2 mM plos.org. A similar value of 0.65 mM has been observed for the bacterial NaChBac channel plos.org. Molecular dynamics simulations have determined binding free energies for Benzocaine to NavAb, with values around -4.3 to -5.1 kcal/mol, averaging -4.7 kcal/mol, which are comparable to those for wild-type NavAb (-5.6 kcal/mol) tandfonline.com. The dissociation constant relative to bulk water in these simulations falls within the 5-100 µM range plos.org. For batrachotoxin-activated sodium channels, apparent dissociation constants for Benzocaine have been reported as 2.64 x 10^-4 M or 8.0 ± 1.5 x 10^-4 M semanticscholar.org.
Interaction with Other Receptors: Beyond voltage-gated sodium channels, Benzocaine has been shown to interact with other biological targets:
Serum Albumin and Alpha-1-Acid Glycoprotein: Benzocaine binds to both serum albumin and alpha-1-acid glycoprotein, which are important for drug distribution and availability in the body drugbank.com.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Benzocaine reversibly inhibits muscle-type nicotinic acetylcholine receptors. This inhibition is voltage-independent, and studies suggest an open-channel blockade mechanism, as well as blockade of closed (resting) nAChRs. Docking assays indicate that Benzocaine's binding sites on nAChRs overlap with those of 2,6-dimethylaniline (B139824), an analog of lidocaine's hydrophobic moiety researchgate.net.
Human Cardiac Kv1.5 Channels (Potassium Channels): Benzocaine exhibits a dual effect on human cardiac cloned Kv1.5 channels. At nanomolar concentrations, it acts as an "agonist," increasing channel activity. Conversely, at micromolar concentrations, it blocks these channels in a voltage-dependent manner. Research suggests that Benzocaine binds with high affinity to an intracellular site for its agonist effects and to a lower-affinity subsite within the inner mouth for its blocking effects. Furthermore, Benzocaine and extracellular potassium ions interact to modify the voltage-dependence of Kv1.5 channel opening oup.com.
Table 1: Key Binding Parameters of Benzocaine
| Target Receptor / Channel Type | Binding Site / Interaction | Dissociation Constant (KD) / Binding Free Energy (ΔG) | Reference |
| Voltage-gated Sodium Channels (e.g., NavAb, NaChBac) | Central pore, above activation gate, fenestrations | KD: 0.3-1.2 mM (eukaryotic) plos.org, 0.65 mM (NaChBac) plos.org | plos.org |
| ΔG: -4.3 to -5.1 kcal/mol (NavAb) tandfonline.com | tandfonline.com | ||
| Batrachotoxin-activated Sodium Channels | Single class of binding sites | KD: 2.64 x 10^-4 M or 8.0 ± 1.5 x 10^-4 M semanticscholar.org | semanticscholar.org |
| Nicotinic Acetylcholine Receptors (nAChRs) | Open-channel and closed-state blockade; overlaps with 2,6-dimethylaniline binding sites | Not explicitly quantified in terms of KD in search results for nAChRs. | researchgate.net |
| Human Cardiac Kv1.5 Channels | Intracellular binding site (high affinity for agonist effects); inner mouth subsite (low affinity for blocking effects) | Not explicitly quantified in terms of KD in search results for Kv1.5. | oup.com |
Biological Activities and Therapeutic Potential Research of Benzocaine and Its Analogs
Anesthetic Efficacy Research
Benzocaine (B179285) primarily functions as a local anesthetic by interfering with nerve impulse transmission. Its anesthetic efficacy has been rigorously investigated through in vitro assessments, preclinical evaluations in animal models, and various methodologies for clinical efficacy research in pain management.
Research into the in vitro effects of Benzocaine on nerve impulse conduction has elucidated its fundamental mechanism. Benzocaine acts by decreasing the neuronal membrane's permeability to sodium (Na+) ions, thereby inhibiting depolarization and blocking the initiation and conduction of nerve impulses. This action is achieved by binding to the inner portion of voltage-gated sodium channels, stabilizing them in an inactive conformation and preventing the generation and propagation of action potentials along sensory nerve fibers. mims.comijpsjournal.com
Studies conducted on isolated nerve preparations, such as the frog sciatic nerve, have demonstrated Benzocaine's ability to reduce compound action potential (CAP) peak amplitudes. For instance, Benzocaine exhibited an IC50 value of 0.80 mM, resulting in a 73% inhibition at a concentration of 1 mM. This inhibitory activity is comparable to observations in the rat sciatic nerve, where 1.3 mM Benzocaine produced 40% inhibition of CAPs. researchgate.netmdpi.com The relatively low pKa of Benzocaine, reported to be around 2.6 or 3.5, contributes to its rapid onset of action and its efficacy being largely independent of pH variations. ijpsjournal.comnih.gov
Table 1: In Vitro Nerve Impulse Conduction Blockade by Benzocaine
| Nerve Preparation | Concentration (mM) | Effect on CAP Peak Amplitude | Inhibition (%) | IC50 (mM) | Reference |
| Frog Sciatic Nerve | 1 | Reduced | 73 | 0.80 | researchgate.net |
| Rat Sciatic Nerve | 1.3 | Reduced | 40 | N/A | researchgate.netmdpi.com |
Preclinical studies in various animal models have provided insights into the in vivo local anesthetic effects of Benzocaine. In mice, nanostructured lipid carriers (NLCs) encapsulating Benzocaine demonstrated a sustained drug release for over 20 hours and prolonged the anesthetic effect for up to 18 hours in antinociceptive tests. This formulation also allowed for a significant reduction in the effective anesthetic concentration of Benzocaine, from 20% to 3% or less. acs.org
Bioadhesive films containing Benzocaine have also been evaluated in rat models, specifically using tail-flick tests to assess analgesia duration. These films significantly prolonged Benzocaine-induced analgesia compared to conventional commercial creams. researchgate.net
In aquatic animal studies, such as those involving Brycon hilarii juveniles, Benzocaine has been investigated as an anesthetic to mitigate stress during handling. An optimal concentration of 100 mg/L Benzocaine was identified for inducing anesthesia and facilitating recovery. At this concentration, induction times ranged from 31 to 112 seconds, while recovery times varied from 207 to 303 seconds. However, it is important to note that higher concentrations, such as 250 mg/L in fish, have been associated with mortality, potentially due to methemoglobinemia. A screening study in laboratory animals, including rabbits, cats, mice, and dogs, revealed that topical application of Benzocaine could induce methemoglobinemia, with responses peaking between 15 and 30 minutes post-dosing and ranging from 3.5% to 38% in over 95% of individual animals.
Table 2: Preclinical Anesthetic Effects of Benzocaine in Animal Models
| Animal Model | Formulation/Concentration | Observed Effect | Duration/Timeframe | Reference |
| Mice | NLC-encapsulated Benzocaine | Prolonged anesthetic effect | Up to 18 hours | acs.org |
| Rats | Bioadhesive films | Significantly prolonged analgesia | Compared to commercial creams | researchgate.net |
| Brycon hilarii juveniles | 100 mg/L | Optimal anesthesia induction and recovery | Induction: 31-112 sec; Recovery: 207-303 sec | |
| Various Lab Animals | Topical Benzocaine spray | Methemoglobinemia (3.5-38% response) | Peak at 15-30 min |
Clinical efficacy research for Benzocaine in pain management employs various methodologies to quantify its effectiveness. Common approaches include double-blind, placebo-controlled studies, which minimize bias and allow for a clear comparison of Benzocaine's effects against an inert substance. researchgate.netnih.gov
Pain intensity is frequently assessed using quantitative measures such as the Visual Analog Scale (VAS), where subjects rate their perceived pain on a continuous scale. nih.govresearchgate.netnih.govsmj.org.sa Efficacy is often determined by evaluating the reduction in pain, for example, during procedures like needle insertion into mucosal tissues. Studies have compared Benzocaine's pain-reducing capabilities to placebos and other local anesthetics like lidocaine (B1675312) or eutectic mixture of local anesthetics (EMLA). researchgate.netnih.govrsdjournal.orgnih.gov
Another key metric in clinical trials is the "responders' rate," defined as the percentage of participants who achieve a specified improvement in pain intensity (e.g., a reduction of at least one unit on a dental pain scale for two consecutive assessments). researchgate.net The onset and duration of the anesthetic effect are also critical parameters evaluated in these studies. smj.org.sa Clinical trials have consistently supported the efficacy of Benzocaine topical sprays, demonstrating favorable outcomes in terms of pain relief, patient satisfaction, and tolerability. ijpsjournal.comijpsjournal.com For instance, 20% Benzocaine has been shown to effectively reduce pain associated with local anesthetic injections and alleviate post-operative stress in dental patients undergoing procedures like deep cavity restoration and tooth extractions. smj.org.sa Furthermore, in studies involving inferior alveolar nerve blocks, 20% Benzocaine demonstrated superior efficacy in reducing needle insertion pain compared to 2% lignocaine. nih.gov
Preclinical Evaluation of Local Anesthetic Effects in Animal Models
Antimicrobial Activity Investigations
Beyond its well-established anesthetic properties, Benzocaine and its derivatives have been explored for potential antimicrobial activities.
Investigations into the antibacterial properties of Benzocaine have shown that topical liquid Benzocaine can exhibit bacteriostatic effects after short exposures (one minute) and bacteriocidal activity after longer exposures (two hours) against a range of oral microorganisms. These include Gram-positive bacteria such as Streptococcus mutans, Streptococcus sanguis, Streptococcus mitis, Streptococcus salivarius, and Actinomyces viscosus. nih.gov
Furthermore, the synthesis and evaluation of various Benzocaine derivatives have revealed enhanced antibacterial potential. These derivatives have been tested against both Gram-positive and Gram-negative bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumonia. researchgate.netdergipark.org.trresearchgate.net Notably, certain Benzocaine derivatives, particularly thiazolidines, have demonstrated higher antibacterial activity compared to standard reference drugs, with their mechanism of action involving the inhibition of bacterial DNA gyrase. researchgate.net Some hetero Benzocaine derivatives have also exhibited significant antimicrobial activity against both Gram-positive and Gram-negative strains. researchgate.net
Research has also extended to assessing the antifungal efficacy of Benzocaine and its analogs. Topical liquid Benzocaine has shown fungistatic activity following one-minute exposures and fungicidal activity after two hours against Candida albicans, a common oral fungal pathogen. nih.gov
Analogues of Benzocaine have been identified as possessing antifungal potential, indicating a broader spectrum of antimicrobial activity for this class of compounds. researchgate.netresearchgate.neteurekaselect.com Specific hetero Benzocaine derivatives have also been reported to exhibit antifungal activity against various fungal strains, including Candida albicans. researchgate.net
Research into Other Biological Potentials
Antioxidant Activity Studies
Research indicates that Benzocaine and its derivatives possess notable antioxidant activities. These studies often employ in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) method, to evaluate their free radical scavenging capabilities. For instance, a study evaluating the antioxidant activity of various benzocaine derivatives found that certain compounds exhibited significant radical scavenging activity. Specifically, compounds 5 and 6 demonstrated higher potency than ascorbic acid in the DPPH test, with IC50 values of 0.006 mg/mL and 0.007 mg/mL, respectively, compared to ascorbic acid's IC50 of 0.022 mg/mL researchgate.net. Another study also highlighted benzocaine as a good candidate for antioxidant activity, showing improved activity when formulated as host-guest complexes on a polyacrylonitrile (B21495) medium nih.gov.
The antioxidant potential of benzocaine derivatives is attributed to their ability to act as hydrogen donors, thereby neutralizing free radicals researchgate.net. Bioinformatics tools have also been utilized to predict the pharmacokinetics and pharmacodynamics profiles of benzocaine derivatives, suggesting that some compounds target molecular pathways important for antioxidant activities, such as MAO B, COX-2, and NF-KB researchgate.net.
Table 1: Antioxidant Activity of Selected Benzocaine Derivatives (DPPH Assay)
| Compound | IC50 (mg/mL) | Reference |
| Compound 5 | 0.006 | researchgate.net |
| Compound 6 | 0.007 | researchgate.net |
| Ascorbic Acid (Reference) | 0.022 | researchgate.net |
Antidiabetic Research
Investigations into the antidiabetic potential of Benzocaine and its analogs have also been reported. Some benzocaine derivatives have been identified as possessing antidiabetic activities researchgate.netresearchgate.net. For example, studies have shown that copolymers, including those modified with benzocaine, can lead to a decrease in blood sugar and enzyme profiles researchgate.net. While the precise mechanisms are still under investigation, these findings suggest a potential role for benzocaine scaffolds in modulating glucose metabolism or related pathways. One study noted that benzocaine is a good candidate for antidiabetic activity, with improved effects observed when it is in the form of host-guest complexes on a polyacrylonitrile medium nih.gov.
Investigations of Antimutagenic Properties
The antimutagenic properties of Benzocaine and its derivatives have been a subject of research, indicating their potential to protect against genetic mutations. Reviews on benzocaine's biological potential mention antimutagenic activity as one of its explored properties eurekaselect.comresearchgate.netnih.gov. This area of research suggests that these compounds could play a role in preventing DNA damage or modulating cellular processes related to mutagenesis.
Research in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease, Stroke)
Recent studies have presented bioactive modifications of benzocaine, such as leteprinim, for the treatment of neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and stroke chemicalpapers.comresearchgate.netresearchgate.net. Neurodegenerative diseases are characterized by progressive neuronal loss and cognitive impairments, often associated with neuroinflammation, oxidative stress, and neuronal depletion frontiersin.org. While the exact mechanisms by which benzocaine derivatives exert their effects in these complex disorders are still being elucidated, the exploration of such compounds represents a promising avenue for developing novel therapeutic strategies. The focus is on their potential to influence pathways relevant to neuronal health and survival.
Advanced Delivery Systems and Formulation Research for Benzocaine
Research on Liposomal Formulations for Enhanced Topical Delivery
Liposomal formulations have been extensively investigated for the enhanced topical delivery of benzocaine (B179285). These lipid-based vesicles can encapsulate benzocaine, facilitating controlled and localized drug release nih.govplasticsurgerykey.com. Studies have shown that liposomal suspensions, when incorporated into ointment or gel bases, can deliver benzocaine at a controlled rate over 24 hours, in contrast to plain drug ointments which exhibit a rapid release nih.gov.
For instance, a liposomal reservoir system for benzocaine demonstrated significantly longer duration of action in in vivo studies compared to conventional formulations nih.gov. Researchers have also explored optimizing liposomal formulations using experimental design strategies. A study aimed to maximize encapsulation efficiency (EE%) and drug permeation (P%) by varying factors such as the type of surfactant (cationic or anionic) and the percentage of ethanol (B145695) and hydration phase volume nih.govresearchgate.net. This optimization led to a significant improvement in the anesthetic effect of the drug nih.govresearchgate.net.
Liposomal gels have been found to enhance the skin retention of drugs and provide higher and sustained skin concentrations compared to conventional gels and creams, without increasing systemic absorption plasticsurgerykey.com. The stability of liposomes is also reported to increase when incorporated into a gel matrix plasticsurgerykey.com.
| Formulation Type | Key Components | Release Profile | Permeation Enhancement | In Vivo Effect | Reference |
|---|---|---|---|---|---|
| Liposomal Ointment/Gel | Phosphatidylcholine, Cholesterol, Ethanol, Water | Controlled rate over 24 hours (vs. >92% released rapidly from plain ointment) | Considerably slow across human cadaver skin | Longer duration of action | nih.gov |
| Optimized Liposomal Formulation | Potassium Glycyrrhizinate/Cholesterol, Stearylamine/Dicetylphosphate, Ethanol, Hydration Phase | Improved permeation rate | Enhanced | Significant improvement in anesthetic effect | nih.govresearchgate.net |
| Liposomal Gels | Liposomes in Carbomer Gel | Sustained skin concentrations | Enhanced skin retention | Higher and sustained concentrations | plasticsurgerykey.com |
Development and Evaluation of Transferosomal Gel Formulations for Improved Permeation
Transferosomes, characterized by their ultra-deformable lipid vesicles, are advanced drug delivery systems designed to transport therapeutic agents effectively across biological membranes, such as the skin ijpsjournal.comzenodo.org. Research has focused on developing benzocaine-loaded transferosomes incorporated into a gel matrix to enhance local anesthetic activity ijpsjournal.comzenodo.org.
Studies have shown that these formulations, prepared using methods like thin-film hydration, exhibit uniform particle size distribution and a deformable nature, which facilitates enhanced skin penetration ijpsjournal.comzenodo.org. In vitro release studies demonstrated a sustained release of benzocaine from transferosomal gel formulations compared to conventional gels, suggesting prolonged analgesic effects ijpsjournal.comzenodo.org. Permeation studies using excised rat skin revealed significantly enhanced benzocaine permeation with the transferosomal gel, attributed to the vesicles' deformability ijpsjournal.comzenodo.org. In vivo evaluations in rats further corroborated these findings, showing prolonged analgesic effects, indicating the potential for improved local anesthesia ijpsjournal.comzenodo.org.
| Formulation Type | Key Components | Release Profile | Permeation Enhancement (Excised Rat Skin) | In Vivo Effect (Rats) | Reference |
|---|---|---|---|---|---|
| Benzocaine-loaded Transferosomal Gel | Phospholipids, Surfactants (e.g., Span 80), Benzocaine, Ethanol, Distilled water | Sustained release compared to conventional gels | Significantly enhanced permeation | Prolonged analgesic effects | ijpsjournal.comzenodo.org |
Microemulsion-Based Hydrogels Research for Dermal Applications
Microemulsion-based hydrogels (MBHs) have emerged as promising formulations for the dermal delivery of benzocaine nih.govresearchgate.net. These systems combine the advantages of microemulsions (enhanced drug solubility and permeability, optical clarity) with the properties of hydrogels (longer shelf-life, water solubility, spreadability) google.combrieflands.com.
Research has involved constructing pseudoternary-phase diagrams to optimize microemulsion composition, using components such as isopropyl myristate as the oil phase, various surfactants (e.g., Span 20, Tween 20, Tween 80, Cremophor EL, Cremophor RH40), ethanol as a cosurfactant, and distilled water nih.govresearchgate.net. Benzocaine is typically incorporated at concentrations like 2% (w/w) nih.govresearchgate.net.
Physicochemical properties such as conductivity, viscosity, pH, droplet size, polydispersity index, and zeta potential are characterized for these microemulsions nih.govresearchgate.net. Carbopol 940 is commonly used to convert benzocaine-loaded microemulsions into a gel form without compromising their structural integrity nih.govresearchgate.net. Ex vivo studies using excised rat abdominal skin have shown that benzocaine-loaded MBHs, particularly formulations with lower surfactant content, exhibit high flux values and release rates, suggesting their potential as a strategy for dermal drug delivery nih.govresearchgate.net. The components of microemulsions interact with the stratum corneum, reducing its diffusion barrier effect and increasing the concentration and thermodynamic activity of drugs at the application site google.com.
| Formulation Type | Key Components | Physicochemical Properties | Permeation/Release Findings (Ex Vivo) | Reference |
|---|---|---|---|---|
| Microemulsion-Based Hydrogel (MBH) | Isopropyl Myristate, Surfactants (Span 20, Tween 20, Tween 80, Cremophor EL, Cremophor RH40), Ethanol, Distilled water, Carbopol 940 | Conductivity, viscosity, pH, droplet size, polydispersity index, zeta potential measured | Highest flux values and high release rates observed for optimized MBH (e.g., M3BH1) | nih.govresearchgate.net |
Bioadhesive Gel Formulations Research
Bioadhesive gel formulations are designed to prolong the contact time of benzocaine with mucosal surfaces or skin, thereby enhancing its local anesthetic effects researchgate.netejbps.comresearchgate.net. Research has focused on investigating the properties of polymeric systems, such as Carbopol 934P and Hydroxypropyl Methylcellulose (HPMC K4M), in water-miscible cosolvents like glycerin and alcohol researchgate.netejbps.com.
Studies have shown that increasing the concentration of Carbopol polymers leads to increased viscosity and bioadhesiveness of the gel researchgate.netejbps.com. Neutralization of pH in carbopol gels also results in increased viscosity, establishing a relationship between viscosity and bioadhesive strength researchgate.netejbps.com. Conversely, increasing the amount of alcohol and glycerin in the formulation has been found to reduce drug release, while increasing water content enhances elasticity and release rate researchgate.netejbps.com.
The permeation of benzocaine from HPMC gels has been observed to increase with drug concentration up to 15%, with various enhancers like glycols, non-ionic surfactants, or fatty acids further improving permeation researchgate.net. Diethylene glycol, for example, demonstrated significant enhancing effects, leading to about a 1.39-fold increase in analgesic activity in rat tail-flick tests, and prolonged anesthetic effects, with maximum effect at 240 minutes compared to 180 minutes for gels without the enhancer researchgate.net.
| Polymer/Enhancer | Concentration Effect | Viscosity | Bioadhesiveness | Drug Release | Analgesic Activity (Rat Tail-Flick Test) | Reference |
|---|---|---|---|---|---|---|
| Carbopol 934P / HPMC K4M | Increased concentration leads to increased viscosity and bioadhesiveness | Increased | Increased | Reduced with increasing alcohol/glycerin; increased with increasing water | Not specified for all Carbopol formulations | researchgate.netejbps.com |
| HPMC Gels + Diethylene Glycol | 15% Benzocaine + Diethylene Glycol | Not specified | Not specified | Enhanced permeation | AUEC (0-360min) 4662 ± 200 s min (vs. 3353 ± 132 s min without DEG); 1.39-fold increase; prolonged effect (max at 240 min) | researchgate.net |
In Vitro Permeation and Retention Studies for Delivery System Optimization
In vitro permeation and retention studies are crucial for optimizing benzocaine delivery systems by providing insights into drug release kinetics and skin penetration capabilities ijpsjournal.comnih.govzenodo.orgnih.gov. These studies often employ Franz diffusion cells with excised animal skin (e.g., rat abdominal skin, pig esophageal epithelium) or artificial lipophilic membranes as barriers ijpsjournal.comnih.govzenodo.orgnih.govresearchgate.netresearchgate.netnih.gov.
For liposomal formulations, studies have evaluated drug delivery across human cadaver skin, noting a considerably slow drug delivery rate from liposomal ointment nih.gov. In the context of ethosomal formulations, the in vitro drug permeation rate was found to be directly related to the vesicle entrapment efficiency (EE%) and varied based on the preparation method, with multilayer vesicles (MLVs) and large unilamellar vesicles (LUVs) showing higher permeation rates than frozen and thawed MLV (FATMLV) and small unilamellar vesicles (SUVs) researchgate.net.
Transferosomal gels demonstrated significantly enhanced benzocaine permeation through excised rat skin compared to conventional gels ijpsjournal.comzenodo.org. Similarly, microemulsion-based hydrogels showed high flux values and release rates in ex vivo studies using rat abdominal skin nih.govresearchgate.net. Bioadhesive gels are also characterized by their in vitro drug release profiles, often following models like Higuchi law, with factors like polymer concentration and cosolvent presence influencing release rates researchgate.netejbps.com.
These studies are vital for predicting the effectiveness of new formulations, as correlations between in vitro permeation parameters and in vivo anesthetic efficacy have been observed for topical anesthetics like benzocaine nih.govresearchgate.net.
| Delivery System | Membrane/Skin Model | Key Findings | Reference |
|---|---|---|---|
| Liposomal Ointment | Human Cadaver Skin | Considerably slow drug delivery | nih.gov |
| Ethosomal Formulations (MLVs, LUVs, FATMLV, SUVs) | Artificial Lipophilic Membranes | Permeation rate directly related to EE%; MLV > LUV ≈ FATMLV > SUV | researchgate.net |
| Transferosomal Gel | Excised Rat Skin | Significantly enhanced benzocaine permeation compared to conventional gels | ijpsjournal.comzenodo.org |
| Microemulsion-Based Hydrogel | Excised Rat Abdominal Skin | High flux values and release rates | nih.govresearchgate.net |
| Bioadhesive Gels | Silastic Membrane (for drug release); Pig Esophageal Mucosa (for retention) | Drug diffusion often follows Higuchi law; viscosity and cosolvents influence release | researchgate.netejbps.com |
Toxicity and Safety Research of Benzocaine
Methemoglobinemia Research and Mechanistic Elucidation
Methemoglobinemia, a condition characterized by an increase in oxidized hemoglobin (methemoglobin, MetHb), reduces the blood's oxygen-carrying capacity researchgate.netnih.gov. Benzocaine (B179285) is a known cause of acquired methemoglobinemia tandfonline.comganeshdiagnostic.com.
Studies have elucidated that the formation of methemoglobin by benzocaine is largely mediated through its hydroxylamine (B1172632) metabolite, specifically N-hydroxy-para-aminobenzoic acid (N-OH-PABA), also referred to as BenzNOH researchgate.netnih.govresearchgate.net. While direct administration of benzocaine to blood does not produce MetHb, its metabolic transformation is required nih.govresearchgate.net.
Research utilizing human hepatic S9 fractions and whole human blood has demonstrated the formation of BenzNOH from benzocaine researchgate.netnih.gov. Significantly, BenzNOH itself can induce MetHb in a concentration-dependent manner without requiring further metabolic activation researchgate.netnih.gov. In contrast, benzocaine necessitates metabolic activation to produce MetHb. Comparative studies show that a 500 µM concentration of benzocaine, even with metabolic activation, produces a similar degree of MetHb formation as a much lower 20 µM concentration of BenzNOH without activation, highlighting the potent activity of the hydroxylamine metabolite researchgate.netnih.gov. Isolated human livers have also been shown to produce MetHb-forming N-hydroxyl metabolites from benzocaine researchgate.net.
Table 1: Comparative Methemoglobin Production by Benzocaine and its Hydroxylamine Metabolite (BenzNOH) in Human In Vitro Systems
| Compound | Metabolic Activation Required | Concentration for Similar MetHb Production (relative to 20 µM BenzNOH) | Relative Activity (approximate) |
| Benzocaine | Yes | 500 µM | Lower |
| BenzNOH | No | 20 µM | Higher (14.2x vs. 4-hydroxyxylidine) nih.gov |
Note: This table is presented for illustrative purposes and is intended to be interactive in a digital format.
Various models have been employed to assess the risk factors associated with benzocaine-induced methemoglobinemia:
In Vitro Systems: Human hepatic S9 fractions and whole human blood are critical in vitro models for investigating the metabolic pathways and direct effects of benzocaine and its metabolites on MetHb formation researchgate.netnih.gov.
Animal Models:
An acute-exposure rat model (Sprague-Dawley rats) established a no-observable-adverse-effect level (NOAEL) of 16 mg/kg body weight for benzocaine-induced methemoglobinemia when administered as a single oral dose fda.gov.
A screening study involving multiple laboratory animal species, including dogs, cats, rats, ferrets, rhesus monkeys, cynomolgus monkeys, owl monkeys, New Zealand White rabbits, miniature pigs, and mice, demonstrated positive MetHb responses following topical application of benzocaine avma.org. MetHb responses ranged from 3.5% to 38% and typically peaked between 15 and 30 minutes post-application avma.org. Highest responses were observed in rabbits and cats, while mice and dogs showed the lowest responses avma.org.
Sheep have also been identified as a species susceptible to benzocaine-induced methemoglobinemia after exposure to topical benzocaine-containing anesthetics avma.org.
Human Clinical Data and Case Reports: While not formal "models," human clinical studies and case reports provide invaluable data for identifying risk factors. Low incidences of methemoglobinemia have been reported in clinical practice with topical benzocaine products fda.gov. Patient-specific risk factors identified through these observations include extremes of age (infants and the elderly), co-existing medical conditions, and concurrent use of other oxidizing medications tandfonline.comganeshdiagnostic.com. Anesthetic-specific factors, such as the administered dose, also play a significant role tandfonline.com. The identification and quantification of N-OH-PABA in the serum of a cyanotic child after benzocaine exposure provided direct in vivo evidence of the reactive metabolite in humans researchgate.net.
Role of Benzocaine Hydroxylamine Metabolite in Methemoglobin Formation
Ocular Toxicity Investigations
Despite widespread use, there has been a historical scarcity of preclinical and clinical data on benzocaine's safety in ophthalmological products conicet.gov.arnih.gov. Recent research has adopted comprehensive non-animal strategies, combining in silico and in vitro methodologies, to address this gap conicet.gov.arnih.gov.
In silico methods, such as the QSAR Toolbox (v4.5), are computer-based approaches that predict ocular irritancy based on the physicochemical properties and bioactivity of compounds conicet.gov.arnih.govresearchgate.net. These models aim to assess the potential for eye irritation or corrosion researchgate.net. Recent in silico evaluations have categorized benzocaine as non-irritating conicet.gov.arnih.gov.
Several in vitro assays are utilized to assess corneal integrity and irritation potential, serving as alternatives to traditional animal testing.
Short Time Exposure (STE) Test: The STE test is an in vitro cytotoxicity assay that uses the Statens Serum Institut Rabbit Cornea (SIRC) cell line conicet.gov.arnih.govnih.goviivs.org. This test evaluates the eye injury hazard potential by measuring the reduction in cell viability after a brief (e.g., 5-minute) exposure to the test substance conicet.gov.arnih.goviivs.org. In studies evaluating benzocaine at 2% and 20% concentrations, the STE test categorized the compound as non-irritating conicet.gov.arnih.gov.
Bovine Corneal Opacity and Permeability (BCOP) Assay: The BCOP assay utilizes freshly isolated bovine corneas to assess ocular irritancy by measuring two key parameters: opacity and fluorescein (B123965) permeability conicet.gov.arnih.goviivs.orgeuropa.eu. Opacity is quantified by the amount of light transmitted through the cornea, while permeability is determined by the passage of sodium fluorescein dye through the corneal layers conicet.gov.ariivs.org. This assay is recognized internationally and has been adopted as an OECD Test Guideline (TG437) for identifying ocular corrosives and severe irritants iivs.orgeuropa.eu. Research findings indicate that for both 2% and 20% benzocaine concentrations, the opacity and permeability values obtained in the BCOP assay were not significantly different from those of the negative control, leading to a classification of benzocaine as non-irritating conicet.gov.ar.
Table 2: Summary of In Vitro Corneal Integrity Assay Results for Benzocaine
| Assay | Model System | Benzocaine Concentrations Tested | Key Finding (Irritation Classification) | Reference |
| STE | SIRC cell line (rabbit cornea) | 2%, 20% | Non-irritating | conicet.gov.arnih.gov |
| BCOP | Bovine corneas | 2%, 20% | Non-irritating (no significant difference from negative control) | conicet.gov.arnih.gov |
Note: This table is presented for illustrative purposes and is intended to be interactive in a digital format.
The Hen's Egg Chorioallantoic Membrane (HET-CAM) test is an in vitro alternative to the Draize rabbit eye irritation test, used to evaluate the potential effects of substances on the conjunctiva conicet.gov.arnih.govpccarx.comhohenstein-medical.com. This assay assesses irritation by observing vascular changes on the chorioallantoic membrane of incubated hen's eggs, including hemorrhage, vascular lysis, and coagulation conicet.gov.arhohenstein-medical.com. In studies evaluating benzocaine, both 2% and 20% concentrations did not induce irritation phenomena during a 5-minute exposure period in the HET-CAM assay conicet.gov.ar.
Structure Activity Relationship Sar Studies of Benzocaine Derivatives
Elucidation of Structural Determinants for Anesthetic Potency
The local anesthetic action of Benzocaine (B179285), an ester of p-aminobenzoic acid (PABA), is primarily mediated by its ability to block sodium ion channels in nerve membranes. mims.comrsc.org SAR studies have highlighted several key structural determinants influencing its anesthetic potency:
Ester Linkage: The benzoate (B1203000) ester part is a critical structural component for the local anesthetic effect. Modifications to this ester group can significantly impact the compound's ability to bind to sodium channels and exert its anesthetic action. rsc.org The ester group also facilitates rapid hydrolysis, contributing to the onset of action. firsthope.co.in
Aromatic Ring Substitutions: The benzene (B151609) ring in Benzocaine is amenable to substitutions, which can influence the duration and potency of anesthesia. firsthope.co.in Research has shown that certain substituents on the aromatic ring can affect the local anesthetic effect. For instance, compounds with methyl (–CH₃) or methoxy (B1213986) (–OCH₃) groups positioned in the "contra-apoplectic region" of a strong electron donor have demonstrated local anesthetic effects comparable to Benzocaine at equivalent doses. rsc.org This suggests that electron-donating groups at specific positions on the aromatic ring can be favorable for anesthetic activity.
SAR for Enhanced and Novel Biological Activities (e.g., Antimicrobial, Anticancer)
Beyond its well-known anesthetic properties, Benzocaine derivatives have been explored for a range of other biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity: Molecular hybridization strategies, combining Benzocaine with other pharmacophores, have led to the development of novel compounds with promising anticancer potential.
Quinone-Benzocaine Hybrid Molecules: Studies on quinone-Benzocaine hybrid molecules have evaluated the SAR by varying the aryl amine functionality at different positions of the phenyl ring through bioisosterism. nih.govacs.org
Chlorinated quinone-Benzocaine analogues, such as ClPQ2 and ClPQ5, exhibited significant antiproliferative activity against various cancer cell lines. ClPQ2 showed over 90% growth inhibition (GI%) against colon cancer (KM12), melanoma (MDA-MB-435), and melanoma (UACC-62). ClPQ5 demonstrated around 90% GI% against ovarian cancer (IGROV1) and breast cancer (T47D). nih.govacs.org
The presence of substituents at the R2 position on the Benzocaine skeleton was found to increase antiproliferative activity, specifically in breast cancer and leukemia cell lines. nih.govacs.org
Non-halogenated analogues (PQ1, PQ4, PQ5) also showed activity against ovarian cancer (OVCAR-3) and breast cancer (MDA-MB-468). nih.govacs.org
Table 1: Selected Anticancer Activity of Quinone-Benzocaine Hybrid Analogues (Growth Inhibition, GI%)
| Compound | Cancer Cell Line (GI%) |
| ClPQ2 | KM12 (Colon Cancer) > 90% nih.govacs.org |
| MDA-MB-435 (Melanoma) > 90% nih.govacs.org | |
| UACC-62 (Melanoma) > 90% nih.govacs.org | |
| ClPQ5 | IGROV1 (Ovarian Cancer) ~90% nih.govacs.org |
| T47D (Breast Cancer) ~90% nih.govacs.org | |
| PQ1 | OVCAR-3 (Ovarian Cancer) 91.86% nih.govacs.org |
| PQ4 | OVCAR-3 (Ovarian Cancer) > 85% nih.govacs.org |
| MDA-MB-468 (Breast Cancer) > 85% nih.govacs.org | |
| PQ5 | OVCAR-3 (Ovarian Cancer) 93.82% nih.govacs.org |
| BrPQ5 | CCRF-CEM (Leukemia) 91.47% nih.govacs.org |
| K-562 (Leukemia) 100.00% nih.govacs.org | |
| MOLT-4 (Leukemia) 87.49% nih.govacs.org | |
| SR (Leukemia) 84.11% nih.govacs.org |
Thiazolidine (B150603) Benzocaine Derivatives: Novel thiazolidine derivatives synthesized from Benzocaine (e.g., compounds 6 and 7b) have demonstrated higher anticancer activity against human cancer cell lines such as HepG-2, HCT-116, and MCF-7, when compared to reference drugs. researchgate.net These compounds were found to potently inhibit biological targets like DNA gyrase and human topoisomerase IIα. researchgate.net
Antimicrobial Activity: Benzocaine derivatives have also shown potential as antimicrobial agents.
Thiazolidine Benzocaine Derivatives: The same thiazolidine derivatives (compounds 6 and 7b) that exhibited anticancer activity also demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacterial strains compared to reference drugs. researchgate.net
4-Aminobenzoic Acid Derivatives: As Benzocaine is an ester of p-aminobenzoic acid (PABA), studies on other PABA derivatives have shown antimicrobial properties. For instance, the presence of at least one iodine atom in certain 4-aminobenzoic acid derivatives has been linked to enhanced antifungal properties. mdpi.com
Application of Molecular Docking and Computational Chemistry in SAR Elucidation
Molecular docking and computational chemistry play a pivotal role in modern SAR studies, providing insights into the molecular interactions between compounds and their biological targets.
Target Identification and Binding Interactions: For Benzocaine derivatives, molecular docking has been extensively used to screen for potential molecular targets and to elucidate the binding interactions. For example, in the study of quinone-Benzocaine hybrid molecules, molecular docking revealed that CIPQ1 exhibited prominent binding with JNK3. nih.govacs.org Similarly, for the thiazolidine derivatives (compounds 6 and 7b) with anticancer and antibacterial activities, molecular docking studies confirmed their ability to identify the active sites of DNA gyrase and human topoisomerase IIα, forming effective binding interactions. researchgate.net
Conformational Analysis and Receptor Interaction Mimicry: Computational methods, including density functional theory (DFT) calculations, have been employed to characterize the interaction between Benzocaine and components of ion channels, mimicking its anesthetic mechanism at a molecular level. nih.govacs.org These studies can reveal the preferred protonation sites and conformational isomers that interact with the receptor. acs.org
ADME and Drug-Likeness Prediction: Computational chemistry tools are also utilized for Absorption, Distribution, Metabolism, and Excretion (ADME) and drug-likeness predictions. These predictions help in assessing the pharmacokinetic profile of novel Benzocaine derivatives, identifying compounds with good ADME profiles and no structural alerts for toxicity, thus guiding the selection of lead compounds for further development. nih.govresearchgate.net
Future Directions and Translational Research in Benzocaine
Design and Synthesis of Novel Benzocaine (B179285) Analogs with Improved Efficacy and Safety Profiles
Future research in benzocaine involves the rational design and synthesis of novel analogs aimed at improving its efficacy and safety. Benzocaine, an ester-based local anesthetic, functions by reversibly inhibiting voltage-gated sodium channels in neuronal cell membranes, thereby blocking nerve impulse conduction nih.gov. Its mechanism of action involves entering the cell in a nonionized form and then becoming ionized to bind to the α subunit of sodium channels nih.gov. The relatively low pKa of benzocaine (2.6) contributes to its fast onset of action nih.gov.
Ongoing efforts focus on modifying the core structure of benzocaine to achieve more favorable pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, exploring how changes to the lipophilic aromatic ring, intermediate connecting functional group, and hydrophilic amine group influence anesthetic potency, duration, and selectivity slideshare.netslideshare.netnih.govderangedphysiology.com. For instance, studies have identified novel benzocyclobutene derivatives as general anesthetics, with certain compounds showing improved safety profiles nih.gov. The goal is to synthesize analogs that maintain or enhance sodium channel blockade while minimizing systemic absorption and potential adverse effects. Recent research has also explored novel plastoquinone (B1678516) analogs containing benzocaine, with some exhibiting promising antibacterial and antifungal activities acs.orgresearchgate.net.
Table 1: Key Structural Modifications and Their Potential Impact on Benzocaine Analogs
| Structural Modification Area | Examples of Modifications | Potential Impact on Efficacy | Potential Impact on Safety |
| Aromatic Ring | Substitutions, fused rings | Altered receptor affinity, potency | Modified metabolic pathways, reduced toxicity |
| Intermediate Chain | Length (3-7 carbons), branching | Influences lipid solubility, onset, duration derangedphysiology.com | Affects systemic absorption, metabolism derangedphysiology.com |
| Amine Group | Different amine types, substitutions | Modulates pKa, ionization, receptor binding | Influences tissue irritation, allergic potential |
| Novel Scaffolds | Benzocyclobutene, thiazolidines | Enhanced anesthetic effect, new biological activities nih.govresearchgate.net | Improved therapeutic window, reduced side effects nih.gov |
Exploration of Undiscovered Therapeutic Applications for Benzocaine and its Derivatives
Beyond its established role as a local anesthetic, benzocaine and its derivatives are being investigated for novel therapeutic applications. Research indicates that benzocaine analogs possess diverse biological activities, including antibacterial, antifungal, and anticancer properties researchgate.neteurekaselect.comresearchgate.net. Some derivatives have even shown promising action against tuberculosis eurekaselect.com.
For example, recent studies have focused on the synthesis and in vitro evaluation of new benzocaine derivatives as antibacterial agents against Gram-positive and Gram-negative strains, and as anticancer agents against various human cancer cell lines (HepG-2, HCT-116, and MCF-7) researchgate.netresearchgate.net. Thiazolidine (B150603) derivatives of benzocaine have demonstrated higher antibacterial and anticancer activity compared to reference drugs, inhibiting biological targets such as DNA gyrase and human topoisomerase IIα researchgate.netresearchgate.net. This expansion of therapeutic scope highlights the potential for repurposing benzocaine scaffolds for conditions beyond pain management. Benzocaine has also been shown to non-competitively inhibit Ca-ATPase binding with Ca2+, suggesting potential in neuromuscular regulation research medchemexpress.com.
Table 2: Emerging Therapeutic Applications of Benzocaine Derivatives
| Application Area | Specific Activity/Mechanism | Key Research Findings |
| Antibacterial | Inhibition of DNA gyrase researchgate.netresearchgate.net | Thiazolidine derivatives show higher activity against Gram-positive and Gram-negative bacteria researchgate.netresearchgate.net. |
| Anticancer | Inhibition of human topoisomerase IIα researchgate.netresearchgate.net | Effective against HepG-2, HCT-116, and MCF-7 human cancer cell lines researchgate.netresearchgate.net. |
| Neuromuscular Regulation | Non-competitive inhibition of Ca-ATPase medchemexpress.com | Potential for research in modulating muscle function medchemexpress.com. |
Innovations in Delivery Systems for Targeted Benzocaine Administration
Advancements in drug delivery systems are critical for optimizing benzocaine's therapeutic index, prolonging its action, and minimizing systemic exposure. Traditional benzocaine formulations include solutions, creams, gels, sprays, ointments, and lozenges for topical application nih.govnih.govcdha.camaxill.comijpsjournal.com. However, future innovations are focusing on targeted delivery.
Nanotechnology-based approaches, such as nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles, are at the forefront of these innovations nih.govdovepress.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.com. NLCs encapsulating benzocaine have demonstrated sustained drug release for over 20 hours and prolonged anesthetic effects for up to 18 hours in preclinical models, while also potentially reducing the effective concentration needed and minimizing allergic reactions nih.govnih.gov. These systems offer advantages like improved solubility, stability, bioavailability, and controlled release of drugs nih.govnih.govnih.gov. For instance, NLCs designed for a butyl-substituted benzocaine analog, butamben, significantly increased its solubility, reduced in vitro cytotoxicity and in vivo toxicity, and improved the analgesic effect mdpi.com.
Hydrogels are also being explored as adaptable carriers for local anesthetics, enabling prolonged and targeted drug delivery while minimizing side effects mdpi.com. These systems can optimize local anesthetic delivery by integrating diffusion-controlled, degradation-controlled, and stimuli-responsive mechanisms mdpi.com.
Table 3: Innovative Delivery Systems for Benzocaine
| Delivery System Type | Advantages | Research Focus |
| Nanostructured Lipid Carriers (NLCs) | Sustained release, prolonged effect, reduced effective concentration, improved bioavailability nih.govnih.govmdpi.com | Encapsulation of benzocaine and analogs for enhanced local action nih.govnih.govmdpi.com |
| Liposomes | Encapsulation of hydrophobic/hydrophilic drugs, good biocompatibility, targeted delivery nih.govresearchgate.netmdpi.comrsc.org | Surface modification for enhanced specificity, controlled release researchgate.netrsc.org |
| Polymeric Nanoparticles (e.g., PLGA) | Biocompatibility, biodegradability, controlled release nih.govnih.gov | Target-specific delivery for prolonged local anesthetic therapy nih.gov |
| Hydrogels | Biocompatibility, tunable properties, modulated drug release, prolonged analgesia mdpi.com | Integration of stimuli-responsive mechanisms for optimized delivery mdpi.com |
Development of Comprehensive Clinical Trial Methodologies for Benzocaine-Based Interventions
The evolution of benzocaine-based interventions necessitates the development of comprehensive and robust clinical trial methodologies. Current clinical trials for benzocaine often involve randomized controlled designs, including split-mouth studies in dentistry, to compare its efficacy against placebos or other topical anesthetics nih.govijcpd.comnih.govsmj.org.saresearchgate.netnih.gov. These studies typically utilize pain scales like the Visual Analogue Scale (VAS) or Wong-Baker Faces Pain Rating Scale to assess pain perception nih.govijcpd.comnih.govsmj.org.sa.
Future clinical trial methodologies will likely incorporate more advanced approaches to evaluate the efficacy, safety, and patient-specific responses to novel benzocaine formulations and applications. This includes:
Biomarker identification: Discovering biomarkers that predict individual responses to benzocaine or its analogs, potentially leading to more precise patient stratification.
Advanced imaging techniques: Utilizing imaging to assess drug distribution and target engagement in real-time, especially for targeted delivery systems.
Longitudinal studies: Designing trials to evaluate long-term outcomes and the sustained effects of prolonged-release formulations.
Patient-reported outcomes (PROs): Placing a greater emphasis on comprehensive PROs to capture the full patient experience, including quality of life measures.
Adaptive trial designs: Employing adaptive designs to allow for flexibility in trial parameters based on accumulating data, potentially accelerating the development process.
Integration of Pharmacogenomic and Personalized Medicine Approaches in Benzocaine Research
The integration of pharmacogenomics and personalized medicine is a significant future direction for benzocaine research, aiming to tailor treatment to individual genetic profiles natboard.edu.inauctoresonline.orglibretexts.orgmdpi.comresearchgate.net. Pharmacogenomics investigates how genetic variations influence drug response, affecting drug metabolism, sensitivity, duration, and the risk of adverse events auctoresonline.orglibretexts.orgmdpi.comnih.gov.
While current applications of pharmacogenomics in local anesthetics are limited, genetic variations in sodium channel genes (e.g., SCN9A) could explain differential sensitivity to local anesthetics like benzocaine natboard.edu.in. Genetic factors are estimated to account for 20–95% of the variability in individual drug responses mdpi.comnih.gov. Future research will focus on:
Genetic screening: Identifying genetic variants that predispose individuals to altered benzocaine metabolism or response, particularly those affecting drug-metabolizing enzymes (e.g., CYP450 enzymes) natboard.edu.inauctoresonline.orglibretexts.org.
Biomarker development: Discovering genetic biomarkers that predict efficacy or the likelihood of specific responses to benzocaine.
Personalized dosing strategies: Although dosage information is excluded, the ultimate goal of this research is to inform personalized dosing strategies based on an individual's genetic makeup, thereby optimizing efficacy and minimizing variability in response natboard.edu.inauctoresonline.orglibretexts.orgmdpi.com.
"Anesthesiomics": An emerging field that integrates genomics, epigenomics, transcriptomics, proteomics, metabolomics, and other "omics" technologies to provide a comprehensive understanding of individual patient responses to anesthetics, including benzocaine researchgate.net.
Table 4: Pharmacogenomic Considerations in Benzocaine Research
| Area of Focus | Genetic Factors Involved | Potential Impact on Benzocaine Response |
| Drug Metabolism | Cytochrome P450 (CYP450) enzymes natboard.edu.inauctoresonline.orglibretexts.org | Altered metabolism rate, affecting duration and efficacy |
| Drug Target Sensitivity | Sodium channel genes (e.g., SCN9A) natboard.edu.in | Differential sensitivity to anesthetic effect |
| Genetic Variants | Single Nucleotide Polymorphisms (SNPs) libretexts.org | Variability in drug response, efficacy, and potential side effects |
Q & A
Basic Research Questions
Q. How can researchers ensure reproducibility in Benzacine synthesis protocols?
- Methodological Answer:
- Detailed Experimental Documentation: Provide step-by-step synthesis protocols, including reagent purity, reaction conditions (temperature, pH, solvent ratios), and purification methods. Use control groups to validate each step .
- Instrument Calibration: Specify equipment calibration details (e.g., NMR, HPLC) and reference standards (e.g., NIST-certified compounds) to minimize instrumental variability .
- Supporting Information: Publish supplementary data (e.g., spectral peaks, crystallographic files) in standardized formats to enable independent replication .
Q. What analytical techniques are essential for confirming this compound’s identity and purity?
- Methodological Answer:
- Spectroscopic Characterization: Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-validate results with computational models (e.g., DFT calculations) .
- Chromatographic Purity Assessment: Use HPLC or GC with dual detection methods (e.g., UV and fluorescence) to quantify impurities. Report retention times and column specifications .
- Elemental Analysis: Verify elemental composition (±0.3% tolerance) to ensure stoichiometric accuracy .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer:
- Stress Testing: Expose this compound to accelerated degradation conditions (e.g., heat [40–60°C], humidity [75% RH], UV light) and monitor decomposition via kinetic modeling (e.g., Arrhenius plots) .
- Storage Protocols: Test long-term stability in inert atmospheres or cryogenic conditions, documenting container material (e.g., glass vs. polymer) and desiccant use .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported physicochemical properties across studies?
- Methodological Answer:
- Root-Cause Analysis: Identify variables causing discrepancies (e.g., solvent polarity in solubility measurements, polymorphic forms). Replicate studies using identical conditions .
- Meta-Analysis Frameworks: Apply statistical tools (e.g., ANOVA, principal component analysis) to isolate confounding factors. Reference databases like NIST WebBook for baseline comparisons .
- Collaborative Verification: Partner with independent labs to validate contentious data, ensuring methodological transparency .
Q. What strategies are effective for integrating heterogeneous datasets (e.g., in vitro vs. in vivo) on this compound’s bioactivity?
- Methodological Answer:
- Data Normalization: Convert disparate measurements (e.g., IC, Ki) into standardized units (e.g., molarity) and adjust for assay-specific biases (e.g., protein binding) .
- Machine Learning Integration: Train models on multi-omics data (e.g., transcriptomics, metabolomics) to predict bioactivity mechanisms. Validate with knockout studies or isotopic labeling .
Q. How can the FINER criteria improve the formulation of research questions on this compound’s mechanistic pathways?
- Methodological Answer:
- Framework Application:
- Feasible: Ensure access to specialized instrumentation (e.g., cryo-EM for structural studies).
- Novel: Identify gaps via systematic reviews (e.g., lack of data on enantiomeric activity).
- Ethical: Adhere to safety protocols for handling reactive intermediates .
- Relevant: Align with broader goals (e.g., targeting understudied enzyme isoforms) .
Data Management and Reporting
Q. What practices ensure robust validation of this compound-specific analytical methods?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
